Edetate sodium

Overview

Description

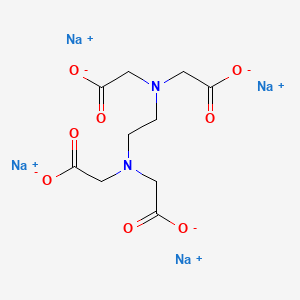

Edetate Sodium, also known as Sodium edetate or EDTA sodium, is a chelating agent that sequesters a variety of polyvalent cations such as CALCIUM . It is used in pharmaceutical manufacturing and as a food additive . It has the molecular formula C10H12N2O8Na4 .

Synthesis Analysis

This compound is synthesized on an industrial scale from ethylenediamine, formaldehyde, and a source of cyanide such as HCN or NaCN . The sodium salt of EDTA forms first in both processes .Molecular Structure Analysis

The molecular composition of this compound consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . The IUPAC name for this compound is tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate .Chemical Reactions Analysis

This compound forms chelates with divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .Physical And Chemical Properties Analysis

This compound is a white solid that is highly soluble in water . It has a molecular weight of 380.17 g/mol . The stability of the metal—edetate complex is dependent on the metal ion involved and the pH .Scientific Research Applications

1. Treatment of Pseudomonas Lung Infection in Cystic Fibrosis

Edetate sodium (EDTA) has been studied for its potential in treating chronic Pseudomonas infection in patients with cystic fibrosis (CF). A study by Brown, Mellis, and Wood (1985) investigated the effects of aerosolized this compound in combination with oral antimicrobials in children with CF. However, the study concluded that this combination over a three-month period did not significantly modify the clinical course or pulmonary flora in patients with CF suffering from chronic Pseudomonas lung infection (Brown, Mellis, & Wood, 1985).

2. Chelation Therapy for Atherosclerosis

This compound has been explored as a chelation therapy for atherosclerosis. Grier and Meyers (1993) conducted a review of literature spanning 37 years to determine the safety and efficacy of this compound chelation therapy for atherosclerosis. The review, however, found little valid scientific evidence to support its effectiveness, suggesting that EDTA chelation therapy should not be used in clinical practice for treating atherosclerosis (Grier & Meyers, 1993).

3. Comparison with Other Chelating Agents in Lead Poisoning Treatment

Bradberry and Vale (2009) reviewed studies comparing the efficacy of sodium calcium edetate and succimer (DMSA) in the treatment of inorganic lead poisoning. This article summarized the pharmacokinetics and pharmacodynamics, as well as the adverse effects of treatment. The review found that both oral DMSA and parenteral sodium calcium edetate are effective chelators of lead, but there was insufficient data to conclude that either antidote is superior in enhancing lead excretion (Bradberry & Vale, 2009).

4. Role in Allergic Reactions to Apomorphine in Parkinson's Disease

A study by van Laar et al. (1998) explored the role of EDTA in allergic reactions to subcutaneous infusion of apomorphine in patients with Parkinson's disease. The study found that apomorphine containing EDTA caused severe subcutaneous nodules, indicating a cell-mediated allergic reaction. Upon withdrawal of EDTA, the allergic component disappeared, suggesting that EDTA should be excluded from apomorphine formulations (van Laar et al., 1998).

5. Protective Effect on Renal Ischemia

Foglieni et al. (2006) conducted a study to identify the underlying mechanism of EDTA treatment's ability to protect kidneys from damage. The study, performed on a rat model, showed that EDTA administration preserved both functional and histological parameters of rat kidneys. It was concluded that EDTA treatment couldprotect rat kidneys from ischemic damage possibly through the stimulation of nitric oxide production (Foglieni et al., 2006).

6. Impact on Goldfish Membrane

Research by Cascella and Kindelspire (1980) investigated the effect of edetate disodium on the absorption of secobarbital sodium in goldfish. The study found an inverse relationship between the concentration of edetate disodium and the time of death induced by secobarbital sodium, postulating that this might be due to enhanced absorption of the ionized form of secobarbital in goldfish (Cascella & Kindelspire, 1980).

7. Use in Reactive Dye Printing on Cotton

Ahmed, Youssef, El-Shishtawy, and Mousa (2006) presented sodium edetate as a complete substitution for urea in reactive dye print pastes for cotton. Their research showed that sodium edetate can effectively be used in dye printing on cotton, with good fastness properties irrespective of the print paste used (Ahmed et al., 2006).

Mechanism of Action

Target of Action

Edetate sodium, also known as disodium EDTA, is a polyvalent ion chelator . Its primary targets are divalent and trivalent metal ions, such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .

Mode of Action

This compound forms chelates with its targets, effectively binding the metal ions and reducing their concentrations in the blood . This interaction results in the mobilization of these ions from various body stores, which are then excreted in the urine .

Biochemical Pathways

The chelation of calcium ions by this compound can affect various biochemical pathways. For instance, calcium is a key player in signal transduction pathways and is essential for muscle contraction, including heart muscle . By reducing calcium levels, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

This compound exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . These ADME (Absorption, Distribution, Metabolism, Excretion) properties impact the bioavailability of the compound, with the majority of the administered dose being excreted in the urine within 24 hours .

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of targeted metal ions . This can lead to a lowering of serum calcium levels during intravenous infusion, exerting a negative inotropic effect on the heart . It’s important to note that rapid intravenous infusion or attainment of high serum concentration of this compound may cause a precipitous drop in the serum calcium level and may result in fatality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chelating agents or substances that bind metal ions can affect the efficacy of this compound. Additionally, the pH of the environment can influence the stability of the compound . It’s also worth noting that this compound is used in various industries, including textiles and paper, where it binds metal ions in aqueous solutions to prevent them from modifying colors of dyed products .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Edetate Sodium has a significant role in biochemical reactions due to its ability to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . This chelation process forms stable, water-soluble complexes, which are then excreted in the urine, reducing the concentrations of these ions in the blood .

Cellular Effects

This compound influences cell function by reducing blood concentrations of calcium or digitalis . It is used in emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias . It is also used to lower dangerously high blood levels of calcium .

Molecular Mechanism

The molecular mechanism of this compound involves the chelation of divalent and trivalent ions . By binding to these ions, it forms a chelate that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .

Temporal Effects in Laboratory Settings

This compound is known for its stability and long duration of action . It is also known to be hygroscopic and unstable when exposed to moisture

Dosage Effects in Animal Models

In larger doses, this compound can cause calcium depletion (hypocalcemia), especially when used over an extended period of time .

Metabolic Pathways

This compound is almost completely unmetabolized in vivo . After administration, it is excreted in the urine, reducing concentrations of divalent and trivalent ions in the blood .

Transport and Distribution

This compound distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of this compound .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Edetate sodium can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Ethylenediamine (H2NCH2CH2NH2)", "Chloroacetic acid (ClCH2COOH)", "Sodium chloride (NaCl)", "Sodium bicarbonate (NaHCO3)", "Deionized water (H2O)" ], "Reaction": [ "Step 1: Sodium hydroxide is dissolved in deionized water to form a sodium hydroxide solution.", "Step 2: Ethylenediamine is added to the sodium hydroxide solution, and the mixture is stirred until the ethylenediamine has dissolved.", "Step 3: Chloroacetic acid is slowly added to the mixture, and the reaction is allowed to proceed for several hours.", "Step 4: Sodium chloride is added to the mixture, and the resulting solution is heated to 60-70°C for several hours.", "Step 5: The solution is cooled and filtered to remove any solid impurities.", "Step 6: Sodium bicarbonate is added to the solution to adjust the pH to around 7.5-8.5.", "Step 7: The solution is filtered again to remove any remaining impurities.", "Step 8: The resulting solution is concentrated and dried to yield Edetate sodium as a white crystalline powder." ] } | |

CAS RN |

64-02-8 |

Molecular Formula |

C10H16N2NaO8 |

Molecular Weight |

315.23 g/mol |

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

InChI Key |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

impurities |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Appearance |

Solid powder |

Color/Form |

White powder |

density |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

melting_point |

300 °C (decomposes) |

Other CAS RN |

64-02-8 67401-50-7 8013-51-2 |

physical_description |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7379-28-4 17421-79-3 |

shelf_life |

>3 years if stored properly |

solubility |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Tetrine; Trilon B; Edetate Sodium |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

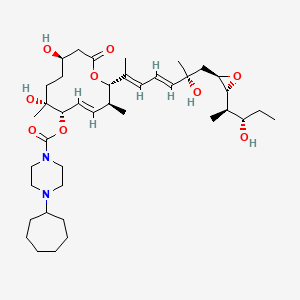

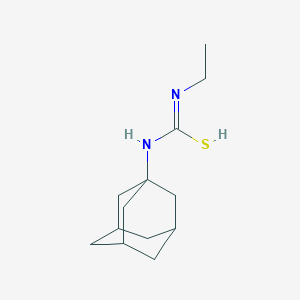

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)